4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H24N6O5S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study focused on the synthesis of novel derivatives containing the morpholine moiety, showcasing its utility in creating compounds with potential antimicrobial properties. These derivatives, derived from reactions involving various ester ethoxycarbonylhydrazones and primary amines, highlight the role of the morpholine group in enhancing the antimicrobial efficacy of these compounds against a range of microorganisms (Bektaş et al., 2007).
Heterocyclic Compound Development
Another application involves the development of heterocyclic compounds, where the morpholine group contributes to the synthesis of complex structures such as dihydropyrimidinone derivatives. These compounds are synthesized through efficient methods, yielding products with significant potential in various scientific domains (Bhat et al., 2018).
Cancer Research
In the realm of cancer research, the compound's derivatives have been investigated for their antiproliferative activities against different cancer cell lines. The design and synthesis of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, in particular, have shown promising results in inhibiting cell proliferation, highlighting the compound's potential as a novel antiproliferative agent. These studies not only underscore the compound's relevance in developing cancer therapeutics but also provide insights into its mechanism of action, such as blocking the PI3K/Akt/mTOR pathway (Wang et al., 2015).
Analytical and Medicinal Chemistry
The synthesis and characterization of compounds featuring the morpholine group extend to various fields, including analytical and medicinal chemistry. Studies have demonstrated the compound's role in creating fluorescent ligands for receptor studies, which are crucial for understanding receptor-ligand interactions and developing receptor-targeted drugs (Lacivita et al., 2009).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5S/c1-23(2)30(26,27)14-6-4-13(5-7-14)16(25)19-12-15-20-17(22-18(21-15)28-3)24-8-10-29-11-9-24/h4-7H,8-12H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFVCCFGUQYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.